Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Chemical Identification and Structural Characterization
Systematic IUPAC Nomenclature and Synonyms
The compound is formally named methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate , with the bicyclic system comprising a pyrrole ring fused to a pyridine ring at positions 2 and 3. Key synonyms include:
- 7-Azaindole-4-carboxylic acid methyl ester
- CAS 351439-07-1
- MFCD09475793 (PubChem identifier)
- C9H8N2O2 (molecular formula)
The numbering follows the pyrrolo[2,3-b]pyridine nomenclature, where the pyrrole nitrogen is at position 1, and the pyridine nitrogen is at position 3.
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 351439-07-1 | |
| SMILES Code | OC(=O)C1=C2C(NC=C2)=NC=C1 | |
| InChIKey | XOGBBTNEIKWLPQ-UHFFFAOYSA-N |
Molecular Formula and Weight Analysis
The molecular formula C9H8N2O2 corresponds to a molecular weight of 176.17 g/mol . This is confirmed across multiple sources, including PubChem entries and commercial catalogs.
| Property | Value | |
|---|---|---|
| Molecular Formula | C9H8N2O2 | |
| Molecular Weight | 176.17 g/mol | |
| Density | Not explicitly reported | |
| State at 20°C | Solid |
Crystallographic Data and Three-Dimensional Conformational Analysis
While explicit crystallographic data (e.g., X-ray diffraction) are not available in the provided sources, the compound’s three-dimensional conformation is inferred from its planar bicyclic structure. The fused pyrrole-pyridine system likely adopts a coplanar arrangement, with the methyl ester group positioned at the C4 position. This spatial arrangement is critical for its potential bioactivity, as it mimics the planar structure of natural indoles.
The 3D conformer analysis (available in PubChem) suggests minimal steric hindrance within the bicyclic system, with the ester group oriented orthogonally to the aromatic plane to minimize electron-withdrawing effects.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Profile
While no experimental NMR data are provided in the search results, the anticipated spectral features can be inferred from analogous compounds:
- Methyl ester group : A singlet at δ 3.8–3.9 ppm (integration: 3H).
- Aromatic protons : Peaks in the δ 7.5–8.5 ppm range, corresponding to the pyrrolo[2,3-b]pyridine ring.
- Heteroaromatic protons : Splitting patterns dependent on adjacent substituents (e.g., coupling constants between pyridine and pyrrole protons).
For example, in methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (a positional isomer), the methyl ester appears as a singlet at δ 3.85 ppm, and aromatic protons resonate between δ 7.2–8.1 ppm.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry would reveal the following key fragments:
- Molecular ion peak : m/z 176 [M+].
- Loss of methyl ester : m/z 142 (corresponding to the carboxylic acid fragment).
- Aromatic ring cleavage : Lower-intensity peaks at m/z 105–130 , indicative of pyrrole-pyridine fragmentation.
Fragmentation patterns align with those observed in structurally similar pyrrolopyridine derivatives, where the ester group and aromatic system dominate the fragmentation pathways.
Infrared (IR) Vibrational Signature Analysis
The IR spectrum would exhibit:
- C=O stretch (ester) : Strong absorption at 1735–1765 cm−1 .
- Aromatic C–H stretches : Peaks at 3000–3100 cm−1 .
- Ring vibrations : Complex absorption bands in the 1450–1600 cm−1 region, characteristic of pyridine and pyrrole systems.
No N–H stretches are expected, as the pyrrole nitrogen is part of the aromatic system and does not participate in hydrogen bonding.
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGBBTNEIKWLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628562 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351439-07-1 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Anticancer Properties
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives have shown significant potential as fibroblast growth factor receptor (FGFR) inhibitors. Research indicates that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, which are implicated in various cancers. For instance, a study reported that a related compound demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory effects on cancer cell proliferation and migration in vitro .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies suggest that pyrrolo[2,3-b]pyridine derivatives can modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders .
Antimicrobial Activity
This compound exhibits antimicrobial activity against various pathogens. Research indicates that specific derivatives have shown efficacy against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Case Study: FGFR Inhibition
A notable case study involved the evaluation of a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFR signaling pathways in breast cancer models. The lead compound was shown to significantly reduce tumor cell proliferation and induce apoptosis in vitro while demonstrating low toxicity to normal cells .
Case Study: Neuroprotection
Another study focused on the neuroprotective effects of this compound derivatives in animal models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with receptors, modulating their signaling pathways and affecting cellular processes .
Comparison with Similar Compounds
Ester Group Modifications
- Ethyl vs.
Halogen-Substituted Derivatives
- Halogenation : Chlorine or trifluoromethyl groups introduce steric and electronic effects, influencing reactivity and binding affinity in medicinal chemistry .
Ring Position Isomerism
- Ring Fusion : Pyrrolo[3,2-c]pyridine and pyrrolo[3,2-b]pyridine isomers exhibit distinct electronic environments due to differences in nitrogen placement, affecting their interactions in biological systems .
Heterocyclic Analogues
- Heterocycle Substitution : Imidazopyridine derivatives (e.g., Methyl imidazo[1,2-a]pyridine-8-carboxylate) show higher structural similarity but differ in hydrogen-bonding capacity and aromaticity .
Biological Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (MPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
MPC is characterized by its fused pyrrole and pyridine rings, which contribute to its biological activity. The molecular formula of MPC is , and it contains an ester functional group that enhances its reactivity and interaction with biological targets.
1. Anticancer Activity
Research has indicated that MPC and its derivatives exhibit significant anticancer properties. In a study involving various pyrrolo[2,3-b]pyridine analogues, compounds were evaluated for their cytotoxic effects against different cancer cell lines. Notably, some derivatives demonstrated moderate to high cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| MPC | Ovarian | 15 | Moderate cytotoxicity |
| MPC | Breast | 30 | Limited toxicity |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
2. Antimycobacterial Activity
MPC has also been studied for its activity against Mycobacterium tuberculosis (Mtb). In vitro assays revealed that certain derivatives of MPC exhibited promising antimycobacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics. For instance, one study reported an MIC of for specific esters derived from MPC .
| Compound Derivative | MIC (µM) | Activity Level |
|---|---|---|
| Ester A | <0.15 | Highly active |
| Ester B | 3.13 | Moderately active |
These findings suggest that modifications to the ester group can enhance the compound's efficacy against Mtb.
3. Neuroprotective Effects
The biological activity of MPC is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : MPC can inhibit enzymes involved in critical metabolic pathways, such as kinases linked to cancer progression and neurodegeneration.
- Receptor Modulation : The compound may also modulate receptor activity, influencing various signaling pathways essential for cell survival and proliferation.
Study on Anticancer Activity
In a detailed investigation by Kalai et al., several derivatives of MPC were synthesized and tested against ovarian and breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy while minimizing toxicity to healthy cells .
Antimycobacterial Study
A separate study focused on the synthesis of MPC derivatives aimed at combating tuberculosis. The researchers found that certain modifications significantly improved the compounds' solubility and metabolic stability while maintaining low toxicity profiles in VERO cells .
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves:
Cyclization : Starting from substituted pyridine precursors, cyclization reactions using reagents like POCl₃ or polyphosphoric acid form the pyrrolopyridine core .
Esterification : The carboxylate group is introduced via nucleophilic substitution or coupling reactions. For example, methyl ester formation can be achieved using methanol under acidic conditions (e.g., H₂SO₄) .
Q. How is this compound characterized for structural validation?
Methodological Answer: Standard characterization methods include:
- NMR Spectroscopy : H and C NMR confirm the aromatic pyrrolopyridine core and methyl ester group. For example, the methyl ester proton appears at δ ~3.8–4.0 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry : ESI-MS or GC-MS verifies the molecular ion peak (e.g., m/z 177.16 for C₈H₇N₃O₂) .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 54.24%, H 3.98%, N 23.72%) .
Key References: .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM) .
- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar). Degradation risks include ester hydrolysis in aqueous basic conditions; monitor via HPLC .
Key References: .
Advanced Research Questions
Q. How can structural modifications of this scaffold enhance biological activity in drug discovery?
Methodological Answer:
Q. What crystallographic techniques resolve challenges in analyzing pyrrolopyridine derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves bond angles and torsion angles (e.g., monoclinic P2₁/n space group, β = 96.1°) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π, nitro-O interactions) to predict packing efficiency .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C .
Key References: .
Q. How do conflicting NMR data arise in pyrrolopyridine analogs, and how are they resolved?
Methodological Answer:
- Dynamic Effects : Rotameric equilibria or tautomerism (e.g., NH proton exchange) broaden signals. Use DMSO-d₆ or low-temperature NMR to suppress exchange .
- Overlapping Peaks : Employ 2D techniques (e.g., COSY, HSQC) to assign aromatic protons. For example, NOESY confirms spatial proximity of H-5 and H-7 .
- Quantitative Analysis : Integrate H NMR peaks with a relaxation delay ≥5×T₁ for accurate ratios .
Key References: .
Q. What role does this compound play in kinase inhibitor design?
Methodological Answer:
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., B3LYP/6-31G* level) to predict regioselectivity at C-3 vs. C-5 .
- Molecular Docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to prioritize reactive sites .
- Kinetic Modeling : Use Arrhenius plots to determine activation energy for Buchwald-Hartwig aminations .
Key References: .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
